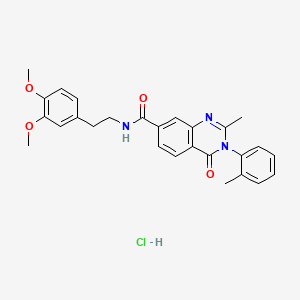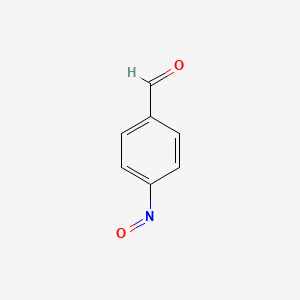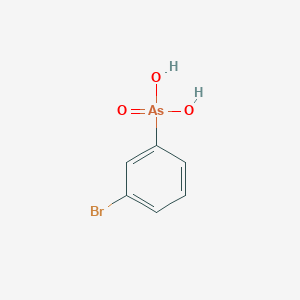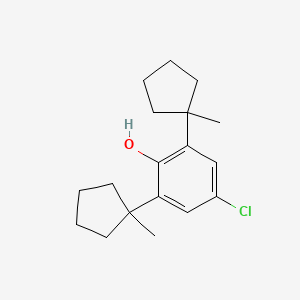
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a chlorine atom and two 1-methylcyclopentyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(1-methylcyclopentyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 1-methylcyclopentyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide with the phenol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-bis(1-methylcyclopentyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-chloro-: Similar structure but lacks the 1-methylcyclopentyl groups.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar substitution pattern but with different alkyl groups.
Clorophene: Contains a benzyl group instead of the 1-methylcyclopentyl groups.
Uniqueness
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol is unique due to the presence of two 1-methylcyclopentyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74515-15-4 |
|---|---|
Formule moléculaire |
C18H25ClO |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
4-chloro-2,6-bis(1-methylcyclopentyl)phenol |
InChI |
InChI=1S/C18H25ClO/c1-17(7-3-4-8-17)14-11-13(19)12-15(16(14)20)18(2)9-5-6-10-18/h11-12,20H,3-10H2,1-2H3 |
Clé InChI |
HPBRWMNHKDYVGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C2=CC(=CC(=C2O)C3(CCCC3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
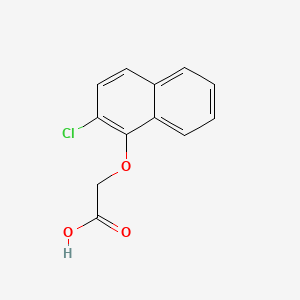
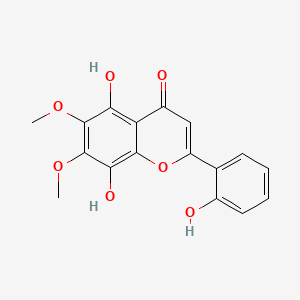
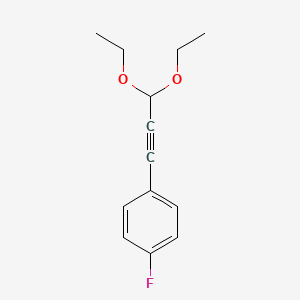
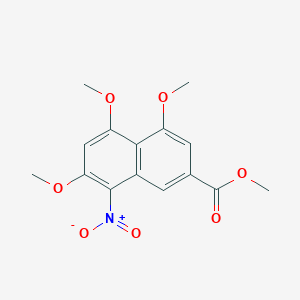
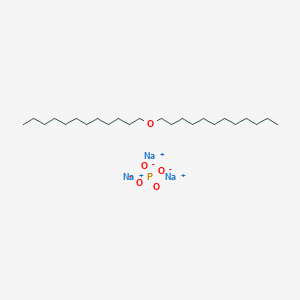
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
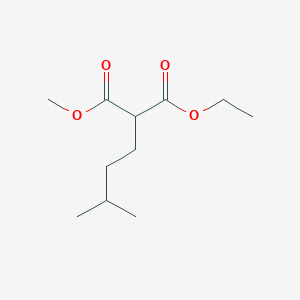
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
